5-(trifluoromethoxy)isoquinolin-1(2H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Secure the single-regioisomer 5-(trifluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-20-0) when SAR mandates a defined electronic/steric profile at the 5-position. The -OCF₃ group delivers LogP ~2.43 for improved passive permeability while maintaining TPSA 42.09 Ų—properties not replicated by 6- or 7-substituted analogs. Available with full QC documentation (NMR, HPLC, GC) ensuring reproducibility in microwave-assisted or Pd-catalyzed library syntheses. Choose this building block over OCH₃ analogs when metabolic resistance to O-dealkylation is critical for in vivo exposure.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 630423-20-0
Cat. No. B11880510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethoxy)isoquinolin-1(2H)-one
CAS630423-20-0
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)OC(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15)
InChIKeyQOYYLBLZOGTYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-20-0): Fluorinated Isoquinolinone Scaffold with Enhanced Lipophilicity for Medicinal Chemistry Procurement


5-(Trifluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-20-0) is a fluorinated heterocyclic building block belonging to the isoquinolin-1(2H)-one class, characterized by a trifluoromethoxy group (-OCF₃) at the 5-position of the bicyclic scaffold . This compound serves as a versatile synthetic intermediate in pharmaceutical research, with the fluorine-containing group imparting distinct physicochemical properties such as increased lipophilicity (calculated LogP = 2.43) and metabolic stability compared to non-fluorinated analogs . The compound is commercially available from multiple vendors with purity specifications of ≥95% and quality control documentation including NMR, HPLC, and GC analyses .

Why 5-(Trifluoromethoxy)isoquinolin-1(2H)-one Cannot Be Substituted with Other Isoquinolinone Analogs


Isoquinolin-1(2H)-one scaffolds exhibit highly position-dependent biological and physicochemical behavior; substitution of a trifluoromethoxy group at the 5-position versus the 6- or 7-position yields compounds with distinct electronic profiles, lipophilicities, and metabolic susceptibilities [1]. The -OCF₃ group is not merely a lipophilicity enhancer—its strong electron-withdrawing effect alters the electron density of the aromatic ring and adjacent lactam nitrogen, which can influence hydrogen-bonding capacity, target binding, and in vivo clearance in ways that are not recapitulated by methyl, methoxy, or even trifluoromethyl substituents [2]. Procurement of the precise 5-substituted isomer is therefore essential for SAR campaigns requiring a defined electronic and steric environment at the benzenoid portion of the isoquinolinone core.

Quantitative Differentiation of 5-(Trifluoromethoxy)isoquinolin-1(2H)-one Versus Positional Isomers and Non-Fluorinated Analogs


LogP Increase of ~4-Fold Over Non-Fluorinated Parent Scaffold

The 5-trifluoromethoxy substitution confers a calculated LogP of 2.4267 , representing an increase of approximately 1.84 LogP units relative to the unsubstituted isoquinolin-1(2H)-one parent scaffold (LogP = 0.59) . This corresponds to a roughly 4-fold increase in octanol-water partition coefficient, a magnitude that is consistent with class-level understanding of the -OCF₃ group's lipophilicity contribution (π ~1.0-1.5) [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Positional Isomer Differentiation: 5-OCF₃ Offers Distinct Electronic and Steric Profile Versus 6-OCF₃ and 7-OCF₃ Analogs

The 5-position of the isoquinolinone scaffold is located on the benzenoid ring adjacent to the lactam carbonyl, placing the trifluoromethoxy group in close spatial proximity to the hydrogen-bond-donating NH and the π-system of the carbonyl . In contrast, the 6- and 7-substituted isomers (CAS 630423-43-7 and 1184917-30-3, respectively) position the -OCF₃ group further from the lactam moiety, resulting in different electron density distributions and distinct preferred conformations [1]. The 5-substituted isomer is therefore uniquely suited for applications requiring modulation of the lactam NH acidity or direct electronic perturbation of the fused ring junction.

Structure-Activity Relationship SAR Isoquinolinone Fluorine Chemistry

Documented Analytical Quality Control with Batch-Specific NMR, HPLC, and GC Traceability

Commercially available 5-(trifluoromethoxy)isoquinolin-1(2H)-one is supplied with purity specifications of 95-98% and batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not uniformly available across all positional isomers or custom-synthesized analogs, and it directly supports the reproducibility of downstream synthetic transformations and biological assays .

Analytical Chemistry Quality Control Procurement Reproducibility

Class-Level Advantage: -OCF₃ Group Enhances Metabolic Stability and Reduces Oxidative Metabolism Relative to -OCH₃ Analogs

The trifluoromethoxy group (-OCF₃) is well-established in medicinal chemistry literature to confer superior metabolic stability compared to methoxy (-OCH₃) substituents, due to the strong C-F bonds that resist oxidative O-dealkylation by cytochrome P450 enzymes [1][2]. While direct head-to-head metabolic stability data for 5-(trifluoromethoxy)isoquinolin-1(2H)-one versus its 5-methoxy analog are not publicly available, the class-level advantage of -OCF₃ over -OCH₃ is a critical consideration for hit-to-lead optimization where clearance is a limiting parameter [3].

Metabolic Stability Fluorine Chemistry Drug Metabolism Pharmacokinetics

Recommended Application Scenarios for 5-(Trifluoromethoxy)isoquinolin-1(2H)-one Based on Differentiating Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity and Permeability

Procure 5-(trifluoromethoxy)isoquinolin-1(2H)-one when SAR exploration of an isoquinolinone scaffold reveals a need for increased lipophilicity (LogP ~2.43 versus ~0.59 for the parent) to improve passive membrane permeability. The -OCF₃ group at the 5-position provides the necessary lipophilic character while retaining a topological polar surface area (TPSA = 42.09 Ų) favorable for CNS or intracellular target engagement [1].

Structure-Activity Relationship (SAR) Campaigns Targeting the Isoquinolinone 5-Position

Utilize this compound as a defined building block in SAR studies where the 5-position of the isoquinolinone core is hypothesized to interact with a hydrophobic sub-pocket of a biological target. The distinct spatial arrangement of the -OCF₃ group relative to the lactam carbonyl and NH [1] cannot be mimicked by 6- or 7-substituted isomers (CAS 630423-43-7 and 1184917-30-3), making the 5-isomer essential for accurate structure-activity correlation .

Synthesis of Fluorinated Isoquinolinone Libraries via Palladium-Catalyzed Cross-Coupling

Employ 5-(trifluoromethoxy)isoquinolin-1(2H)-one as a starting material for the preparation of C1- or C4-substituted isoquinoline libraries using microwave-assisted or ligand-free Pd-catalyzed cascade reactions [1]. The compound's commercial availability with batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility in multi-step synthetic sequences and library production .

Design of Metabolically Stable Isoquinolinone-Derived Probe Molecules

Select the 5-OCF₃ isomer over a 5-OCH₃ analog when designing isoquinolinone-based chemical probes intended for in vivo studies where resistance to oxidative O-dealkylation is critical for achieving adequate exposure. The -OCF₃ group's metabolic stability advantage is well-documented across multiple heterocyclic scaffolds [1], and this compound provides a direct entry point for incorporating this functionality into the isoquinolinone core .

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